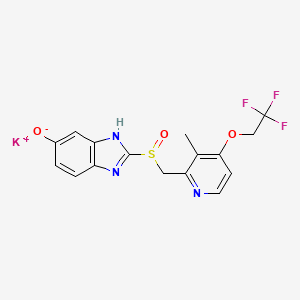

5-Hydroxy Lansoprazole Potassium salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S.K/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15;/h2-6,23H,7-8H2,1H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCSATAMPVYCTA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)[O-])OCC(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3KN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724517 | |

| Record name | Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329613-29-7 | |

| Record name | Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Lansoprazole Potassium Salt

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis and characterization of 5-hydroxy lansoprazole potassium salt, a significant metabolite of the proton pump inhibitor, lansoprazole. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delineates a plausible and scientifically grounded synthetic pathway, from commercially available starting materials to the final potassium salt, and details the necessary analytical techniques for its complete characterization. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. All protocols are presented with the intent of being self-validating, and key claims are supported by authoritative citations.

Introduction: The Significance of 5-Hydroxy Lansoprazole and its Potassium Salt

Lansoprazole, a substituted benzimidazole, is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells[1]. Its metabolism in humans is extensive, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to the formation of several metabolites[2]. Among these, 5-hydroxy lansoprazole is a major active metabolite, making its synthesis and characterization crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for use as a reference standard in analytical method development[3][4].

The conversion of the active pharmaceutical ingredient (API) into a salt form is a common strategy in drug development to enhance properties such as solubility, stability, and bioavailability. The potassium salt of 5-hydroxy lansoprazole is of particular interest for these reasons. This guide will provide a detailed exposition of a viable synthetic route and a thorough characterization protocol for this compound.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound can be logically approached in a multi-step sequence, commencing with the synthesis of the core heterocyclic structures, followed by their coupling, a selective oxidation, and concluding with the salt formation.

Diagram of the Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Part 2.1: Synthesis of Precursor 1: 5-Hydroxy-2-mercaptobenzimidazole

The synthesis of the hydroxylated benzimidazole core is a critical first step. A plausible route begins with the formation of 5-hydroxy-1H-benzimidazole, followed by its conversion to the 2-mercapto derivative.

Step 2.1.1: Synthesis of 5-Hydroxy-1H-benzimidazole

This procedure is adapted from a known method for synthesizing hydroxylated benzimidazoles[3].

-

Protocol:

-

Reflux a mixture of 4-methoxy-1,2-phenylenediamine hydrochloride (0.114 mol), 88% formic acid (30 ml), concentrated HCl (15 ml), and water (90 ml) for 8 hours.

-

Remove the solvent in vacuo.

-

Treat the residue with concentrated NH4OH (100 ml) and extract with dichloromethane (2 x 200 ml).

-

Dry the organic layer over MgSO4 and concentrate to yield a thick oil.

-

Convert the oil to its HCl salt and reflux with concentrated HBr (125 ml) under an argon atmosphere for 3 hours to cleave the methyl ether.

-

After evaporation in vacuo, dissolve the residue in water and neutralize with solid NaHCO3 to precipitate the product.

-

Recrystallize the product from water to yield 5-hydroxy-1H-benzimidazole.

-

Step 2.1.2: Synthesis of 5-Hydroxy-2-mercaptobenzimidazole

This step introduces the mercapto group, which is essential for the subsequent coupling reaction. The methodology is based on established procedures for the synthesis of 2-mercaptobenzimidazoles[5][6].

-

Protocol:

-

In a flask, dissolve potassium hydroxide (0.03 mol) in a mixture of ethanol (30 ml) and water (30 ml).

-

Add carbon disulfide (0.03 mol) to the stirred solution.

-

Bring the mixture to a boil and add a solution of 5-hydroxy-1H-benzimidazole (0.03 mol) in ethanol (20 ml) dropwise.

-

Reflux the reaction mixture for 6 hours.

-

Remove the ethanol by distillation.

-

Dissolve the white residue in water and precipitate the product by adding 50% dilute acetic acid.

-

Recrystallize the product from a water-ethanol mixture (1:1) to obtain 5-hydroxy-2-mercaptobenzimidazole.

-

Part 2.2: Synthesis of Precursor 2: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

This pyridine derivative provides the other key fragment of the lansoprazole structure. Its synthesis is well-documented in the context of lansoprazole production[7][8][9][10].

-

Protocol:

-

Dissolve 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (0.03 mol) in dichloromethane (20 ml) in a three-necked flask.

-

Add a catalytic amount of DMF.

-

In an ice bath, add a mixture of thionyl chloride (0.09 mol) and dichloromethane (10 ml) dropwise.

-

Maintain the reaction temperature between -10°C and 10°C for 3-6 hours, ensuring proper absorption of the evolved gases.

-

Upon completion, concentrate the reaction mixture under reduced pressure at a temperature below 40°C.

-

Add ethyl acetate dropwise to the concentrate to precipitate the white crystalline product, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

-

Part 2.3: Coupling and Oxidation to Form 5-Hydroxy Lansoprazole

Step 2.3.1: Synthesis of 5-Hydroxy Lansoprazole Sulfide

This step involves the coupling of the two synthesized precursors to form the thioether intermediate. The reaction is typically carried out under basic conditions[11].

-

Protocol:

-

Suspend 5-hydroxy-2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as aqueous acetone.

-

Add a base, for example, potassium carbonate or sodium hydroxide (2-3 equivalents), to the suspension.

-

Add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-hydroxy lansoprazole sulfide.

-

Step 2.3.2: Oxidation to 5-Hydroxy Lansoprazole

The selective oxidation of the thioether to a sulfoxide is a critical transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose[12][13][14][15][16].

-

Protocol:

-

Dissolve the crude 5-hydroxy lansoprazole sulfide in a chlorinated solvent such as dichloromethane or chloroform and cool the solution to -10°C.

-

Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in the same solvent over a period of 1-2 hours, maintaining the temperature at -10°C.

-

Monitor the reaction by TLC.

-

After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-hydroxy lansoprazole.

-

Purify the crude product by column chromatography or recrystallization.

-

Part 2.4: Formation of this compound

The final step is the formation of the potassium salt to potentially improve the physicochemical properties of the compound. This is achieved by reacting the free base with a suitable potassium source[17][18][19].

-

Protocol:

-

Dissolve the purified 5-hydroxy lansoprazole in a suitable solvent such as deionized water or a mixture of water and a water-miscible organic solvent.

-

Prepare a solution of potassium hydroxide (1.0 equivalent) in deionized water.

-

Slowly add the potassium hydroxide solution to the solution of 5-hydroxy lansoprazole with stirring.

-

The reaction mixture can be heated gently (e.g., to 60-65°C) for a period of time (e.g., 2 hours) to ensure complete salt formation.

-

Cool the mixture to a lower temperature (e.g., 16°C) and continue stirring for several hours to facilitate precipitation.

-

Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Diagram of the Analytical Workflow

Caption: A typical analytical workflow for the characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final compound and for separating it from any unreacted starting materials or byproducts[3][6][20].

-

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A mobile phase of methanol and 0.2% ammonium acetate with 0.1% methanoic acid in water (75:25, v/v) has been reported for similar compounds[3].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 285 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of the synthesized salt in the mobile phase.

-

| Parameter | Expected Result |

| Retention Time | A single, sharp peak corresponding to 5-hydroxy lansoprazole. |

| Purity | >99% (as determined by peak area integration). |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound[3][20][21][22].

-

Experimental Protocol:

-

Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Sample Introduction: Direct infusion or coupled with an LC system (LC-MS).

-

| Ion | Expected m/z |

| [M-K+2H]+ (as free acid) | 386.07 (Calculated for C16H15F3N3O3S+) |

| [M-H]- (as free acid) | 384.06 (Calculated for C16H13F3N3O3S-) |

| [M]+ (as K+ salt) | 424.03 (Calculated for C16H13F3KN3O3S+) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound[2][5][13][23][24][25][26][27].

-

Experimental Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

-

Spectrometer: 400 MHz or higher.

-

Experiments: 1H NMR, 13C NMR, and optionally 2D experiments like COSY and HSQC for complete assignment.

-

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-OH | ~9.5-10.5 | br s | 1H | Phenolic OH |

| Benzimidazole-NH | ~12.0-13.0 | br s | 1H | N-H |

| Pyridine-H | ~8.2-8.4 | d | 1H | Pyridine ring proton |

| Benzimidazole-H | ~6.8-7.5 | m | 3H | Benzimidazole ring protons |

| Pyridine-H | ~6.9-7.1 | d | 1H | Pyridine ring proton |

| -OCH2- | ~4.6-4.8 | q | 2H | O-CH2-CF3 |

| -S-CH2- | ~4.7-4.9 | s | 2H | S-CH2-Pyridine |

| -CH3 | ~2.1-2.3 | s | 3H | Pyridine-CH3 |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Assignment |

| C=O (Sulfoxide) | ~150-160 | C=S=O |

| Aromatic C-O | ~150-155 | C-OH |

| Aromatic/Heterocyclic C | ~105-165 | Aromatic and heterocyclic carbons |

| -OCH2- | ~65-70 | O-CH2-CF3 |

| -S-CH2- | ~55-60 | S-CH2-Pyridine |

| -CH3 | ~10-15 | Pyridine-CH3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule[1][24][28][29][30].

-

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Range: 4000-400 cm-1.

-

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretch (phenolic) |

| ~3200-3100 | N-H stretch (benzimidazole) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900-2800 | Aliphatic C-H stretch |

| ~1620-1580 | C=N and C=C stretch (aromatic rings) |

| ~1250-1100 | C-F stretch (strong) |

| ~1200 | C-O stretch (phenolic) |

| ~1050-1000 | S=O stretch (sulfoxide) |

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for the synthesis and characterization of this compound. By following the detailed protocols for the synthesis of the key precursors, their subsequent coupling and oxidation, and the final salt formation, researchers can reliably produce this important metabolite. The comprehensive characterization workflow, employing HPLC, MS, NMR, and IR spectroscopy, ensures the confirmation of the product's identity, purity, and structure. The insights provided into the rationale behind the experimental choices are intended to empower researchers to adapt and optimize these methods for their specific applications in drug metabolism studies, reference standard development, and other areas of pharmaceutical research.

References

-

Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid). (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Song, M., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-1186. Retrieved from [Link]

- Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. (2014). CN103539728A. Google Patents.

-

Lansoprazole. (n.d.). PubChem. Retrieved from [Link]

-

Agrawala, M., et al. (2017). Conformational stability, spectroscopic signatures and biological interactions of proton pump inhibitor drug lansoprazole based on structural motifs. RSC Advances, 7(75), 47582-47601. Retrieved from [Link]

-

Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). (n.d.). ResearchGate. Retrieved from [Link]

-

Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. Retrieved from [Link]

-

Musto, P., et al. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega, 3(9), 11494-11504. Retrieved from [Link]

-

Chemoselective thioether oxidation. (2020). Reddit. Retrieved from [Link]

- Process for preparation of lansoprazole. (2008). WO2008087665A2. Google Patents.

-

Kostolanská, K., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955-2963. Retrieved from [Link]

- Processes for the preparation of lansoprazole. (2007). WO2007138468A2. Google Patents.

-

Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2016). Oriental Journal of Chemistry, 32(3), 1621-1629. Retrieved from [Link]

-

Iesce, M. R., et al. (2013). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Pharmazie, 68(10), 751-756. Retrieved from [Link]

- A process for the preparation of benzimidazole derivatives and their salts. (2008). WO2008045777A2. Google Patents.

-

Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. (2018). ACS Omega. Retrieved from [Link]

-

FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). (n.d.). ResearchGate. Retrieved from [Link]

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Shandilya, D. K., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5(3), 57-69. Retrieved from [Link]

- Process for the preparation of benzimidazole derivatives and salts thereof. (2013). WO2013150545A2. Google Patents.

-

Characterization of Lansoprazole by Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

-

Freeman, F., & Angeletakis, C. N. (1982). Formation of elusive vic-disulfoxides and OS-sulfenyl sulfinates during the m-chloroperoxybenzoic acid (MCPBA) oxidation of alkyl aryl disulfides and their regioisomeric sulfinothioic acid S-esters. The Journal of Organic Chemistry, 47(22), 4194-4197. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005008). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Spectrophotometric Estimation of the Lansoprazole by Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. (2021). Impact Factor. Retrieved from [Link]

-

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. (2015). US9056848B2. Google Patents.

-

ChemInform Abstract: One-Pot Synthesis of New Benzimidazole Derivatives Promoted by Potassium Carbonate. (2015). ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2015). Stereochemistrical Determination of Dexlansoprazole by Optical Rotation, ECD and 13C-NMR. Hilaris Publisher. Retrieved from [Link]

- Complexing agent salt formulations of pharmaceutical compounds. (2022). WO2022109050A1. Google Patents.

Sources

- 1. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 p… [ouci.dntb.gov.ua]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005008) [hmdb.ca]

- 6. impactfactor.org [impactfactor.org]

- 7. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 8. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 127337-60-4 [chemicalbook.com]

- 9. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride CAS#: 127337-60-4 [m.chemicalbook.com]

- 10. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

- 12. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]

- 16. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 17. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]

- 18. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 19. US9056848B2 - Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate - Google Patents [patents.google.com]

- 20. scirp.org [scirp.org]

- 21. spu.edu.sy [spu.edu.sy]

- 22. scirp.org [scirp.org]

- 23. WO2004056803A1 - Process for the preparation of sulphinyl derivatives by oxidation of the corresponding sulfides - Google Patents [patents.google.com]

- 24. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nmr.oxinst.com [nmr.oxinst.com]

- 26. rsc.org [rsc.org]

- 27. hilarispublisher.com [hilarispublisher.com]

- 28. Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

5-hydroxy lansoprazole potassium salt mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy Lansoprazole Potassium Salt

Executive Summary

Lansoprazole is a cornerstone of acid-suppression therapy, belonging to the proton pump inhibitor (PPI) class of drugs.[1][2] Its clinical efficacy is intrinsically linked to its metabolic pathway, which is dominated by the formation of its principal active metabolite, 5-hydroxy lansoprazole, a process primarily catalyzed by the cytochrome P450 enzyme, CYP2C19.[3][4][5] This guide provides a detailed examination of the mechanism of action, beginning with the metabolic activation of the parent compound, the specific role of 5-hydroxy lansoprazole, and the pharmacological implications of its formation. We will explore the critical influence of pharmacogenetics, particularly CYP2C19 polymorphisms, which dictates inter-individual variability in therapeutic response.[6][7] Furthermore, this document will elucidate the rationale and potential advantages of the potassium salt formulation and present validated experimental protocols for the study of this compound in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of 5-hydroxy lansoprazole's molecular pharmacology.

The Proton Pump Inhibitor Paradigm: From Prodrug to Action

The Gastric H+/K+ ATPase: The Molecular Target

The therapeutic effect of lansoprazole and its metabolites originates with the inhibition of the H+/K+ ATPase enzyme, commonly known as the gastric proton pump.[1][2] This enzyme is located in the secretory canaliculi of parietal cells within the stomach lining and represents the final, crucial step in the secretion of gastric acid.[8][9] By catalyzing the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+), the pump is directly responsible for the acidic environment of the stomach.[1]

Lansoprazole: An Acid-Activated Prodrug

Lansoprazole is administered as an inactive prodrug.[1] Its mechanism is elegantly designed to ensure targeted action. After absorption into the systemic circulation, lansoprazole is distributed to the parietal cells.[1] The highly acidic environment of the parietal cell secretory canaliculi (with a pH < 2) is the key to its activation. In this acidic milieu, lansoprazole undergoes a molecular rearrangement to its active form, a reactive tetracyclic sulfenamide.[1][8] This localized activation ensures that the drug's inhibitory action is concentrated precisely where gastric acid is produced.

This active metabolite then forms a stable, irreversible covalent bond, specifically with cysteine residues on the alpha-subunit of the H+/K+ ATPase.[1][8] This irreversible binding inactivates the pump, effectively shutting down acid secretion until new enzyme units are synthesized by the parietal cell, a process that can take 24-48 hours.[1][9] This covalent inhibition is the reason for the prolonged duration of action that characterizes the PPI class, extending far beyond the drug's plasma half-life.[1]

Metabolic Transformation: The Genesis of 5-Hydroxy Lansoprazole

While the parent drug initiates the action at the parietal cell, its systemic clearance and overall pharmacokinetic profile are governed by extensive hepatic metabolism.

The Central Role of Cytochrome P450 Isozymes

Lansoprazole is cleared from the body primarily through metabolism by the cytochrome P450 (CYP) system in the liver.[1] Two main isozymes are responsible for its transformation: CYP3A4 and CYP2C19.[3][4] CYP3A4 primarily catalyzes the formation of lansoprazole sulfone, another major metabolite.[3][4] However, the principal pathway for the formation of 5-hydroxy lansoprazole is hydroxylation, a reaction catalyzed almost exclusively by CYP2C19.[3][4]

Stereoselectivity and Pharmacogenetic Ramifications

Lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is stereoselective.[3][10] The (S)-enantiomer is preferentially metabolized by CYP2C19 to form 5-hydroxy lansoprazole, while the (R)-enantiomer (dexlansoprazole) is more substantially metabolized by CYP3A4 to the sulfone form.[3][6][10]

This metabolic preference has profound clinical implications due to the well-established genetic polymorphism of the CYP2C19 gene.[4][6] Individuals can be classified based on their genotype:

-

Extensive Metabolizers (EMs): Carry two functional alleles, leading to normal, rapid metabolism of lansoprazole.

-

Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele, resulting in reduced metabolic capacity.

-

Poor Metabolizers (PMs): Carry two non-functional alleles, leading to significantly slowed metabolism and, consequently, higher plasma concentrations and prolonged exposure to the parent drug.[4][7]

Because CYP2C19 is the main pathway for clearance, PMs exhibit significantly higher plasma concentrations of lansoprazole compared to EMs, which can lead to enhanced acid suppression and higher efficacy, but also a potential for increased adverse effects.[4][7] The formation rate and plasma concentration of 5-hydroxy lansoprazole are therefore direct biomarkers of an individual's CYP2C19 metabolic status.[4][11]

Mechanism of Action of 5-Hydroxy Lansoprazole

Contribution to the Anti-Secretory Effect

5-hydroxy lansoprazole is described as an active metabolite.[5] Structurally, it retains the core benzimidazole sulfoxide moiety necessary for activity. It is therefore plausible that any 5-hydroxy lansoprazole that reaches the parietal cell canaliculus can undergo the same acid-catalyzed conversion to a sulfenamide derivative and subsequently inhibit the H+/K+ ATPase. However, its primary significance lies in its role as the major product of the dominant metabolic clearance pathway. The rate of its formation dictates the systemic exposure to the parent drug, which is the primary species that travels to the parietal cell to exert its effect. Therefore, the mechanism of action is intrinsically tied to the pharmacokinetics of the parent compound, which is governed by the rate of 5-hydroxylation.

Visualizing the Metabolic and Mechanistic Pathway

The following diagram illustrates the dual journey of lansoprazole: its metabolic conversion in the liver and its activation and action at the gastric parietal cell.

Caption: Metabolic fate and mechanism of action of lansoprazole.

Emerging Research: Alternative Bioactivity

Recent studies have uncovered novel biological activities for lansoprazole metabolites that are distinct from proton pump inhibition. Specifically, the metabolite 5-hydroxy lansoprazole sulfide (5HLS), has been shown to inhibit Fatty Acid Synthase (FASN), an enzyme overexpressed in certain cancers.[12][13] This finding suggests that metabolites of lansoprazole may have therapeutic potential beyond gastroenterology, although this FASN-inhibitory activity has been specifically attributed to the sulfide metabolite, not 5-hydroxy lansoprazole itself.[12] This remains an active area of investigation.

The Significance of the Potassium Salt Formulation

The "potassium salt" designation refers to the formulation of the 5-hydroxy lansoprazole compound itself, not its mechanism of action. In pharmaceutical development, converting a molecule to a salt is a common strategy to improve its physicochemical properties.

Principles of Pharmaceutical Salts

The primary reasons for developing a salt form of an active pharmaceutical ingredient (API) include:

-

Enhanced Solubility: Salt forms are often more water-soluble than the free acid or free base form, which can improve dissolution rates in the gastrointestinal tract.

-

Improved Stability: Salts can exhibit greater solid-state stability, leading to a longer shelf life.

-

Modified Bioavailability: By improving solubility and dissolution, a salt form can lead to more predictable and complete absorption, thus enhancing bioavailability.

-

Ease of Manufacturing: Crystalline salt forms can be easier to handle, purify, and formulate into final dosage forms.

The choice of a potassium salt for 5-hydroxy lansoprazole would have been a deliberate decision based on laboratory data demonstrating optimal characteristics compared to the free form or other salts.

Important Distinction from P-CABs

It is critical to distinguish the potassium salt of a PPI metabolite from the drug class known as Potassium-Competitive Acid Blockers (P-CABs), such as vonoprazan.[14][15][16]

-

PPIs (and their metabolites): Bind covalently and irreversibly to the proton pump after acid activation.[1]

-

P-CABs: Bind ionically and reversibly to the proton pump, competing directly with potassium ions. They do not require acid activation.[15][16]

The "potassium salt" of 5-hydroxy lansoprazole is a formulation characteristic, whereas being a "potassium-competitive" inhibitor is a fundamental mechanistic definition.

Methodologies for Preclinical and Clinical Assessment

Studying the formation and disposition of 5-hydroxy lansoprazole is crucial for drug development. The following are standard, validated protocols.

Protocol: In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of 5-hydroxy lansoprazole formation from its parent compound.

Methodology:

-

Preparation: Prepare a stock solution of lansoprazole in a suitable organic solvent (e.g., acetonitrile).

-

Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.2 mg/mL), a phosphate buffer (pH 7.4), and lansoprazole at a range of concentrations (e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow thermal equilibration.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The final incubation volume is typically 200 µL.

-

Reaction: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., omeprazole).

-

Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the amount of 5-hydroxy lansoprazole formed.

-

Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol: Pharmacokinetic Analysis in Human Plasma via LC-MS/MS

Objective: To quantify the concentrations of lansoprazole and 5-hydroxy lansoprazole in plasma samples over time following drug administration.

Methodology:

-

Sample Collection: Collect blood samples from subjects at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed for 10 minutes.

-

-

Analysis:

-

Transfer the clear supernatant to a 96-well plate or HPLC vial.

-

Inject a small volume (e.g., 5 µL) into an LC-MS/MS system.

-

Use a suitable C18 analytical column for chromatographic separation.

-

Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific mass transitions for lansoprazole, 5-hydroxy lansoprazole, and the internal standard.

-

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.[17]

Workflow for a Pharmacokinetic/Pharmacodynamic Study

Sources

- 1. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 2. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.cpicpgx.org [files.cpicpgx.org]

- 8. PathWhiz [pathbank.org]

- 9. droracle.ai [droracle.ai]

- 10. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 14. researchgate.net [researchgate.net]

- 15. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ingentaconnect.com [ingentaconnect.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 5-Hydroxy Lansoprazole Potassium Salt

This guide provides a comprehensive overview of the chemical and physical properties of 5-hydroxy lansoprazole potassium salt, a primary metabolite of the proton pump inhibitor, lansoprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Metabolic Journey of Lansoprazole

Lansoprazole, a substituted benzimidazole, is a widely prescribed proton pump inhibitor that effectively suppresses gastric acid secretion.[1][2][3] Its therapeutic action is contingent on its metabolic conversion within the body. The primary metabolic pathway involves hydroxylation at the 5-position of the benzimidazole ring, mediated predominantly by the cytochrome P450 enzyme CYP2C19, to form 5-hydroxy lansoprazole.[1] This metabolite is then further conjugated and excreted. Understanding the properties of this major metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling, as well as for impurity analysis in drug manufacturing. The potassium salt of 5-hydroxy lansoprazole is a form often utilized in research and as a reference standard due to its potential for improved stability and handling characteristics.

Chemical Identity and Structure

The chemical identity of this compound is well-defined, providing a solid foundation for its scientific investigation.

| Identifier | Value | Source |

| Chemical Name | potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazol-5-olate | [4][5] |

| CAS Number | 1329613-29-7 | [4] |

| Molecular Formula | C₁₆H₁₃F₃KN₃O₃S | [4] |

| Molecular Weight | 423.45 g/mol | [4] |

| Alternate Names | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazol-5-ol Potassium Salt | [4] |

The molecular structure of 5-hydroxy lansoprazole retains the core benzimidazole and pyridine rings of the parent drug, with the addition of a hydroxyl group at the 5-position of the benzimidazole ring. The potassium salt is formed by the deprotonation of this hydroxyl group.

Sources

- 1. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LANSOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Lansoprazole | 103577-45-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | LGC Standards [lgcstandards.com]

Navigating the Metabolic Maze: A Technical Guide to the Biological Activity of 5-Hydroxy Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 5-hydroxy lansoprazole, the principal metabolite of the widely prescribed proton pump inhibitor (PPI), lansoprazole. Moving beyond a superficial description, this document delves into the nuanced biochemistry, pharmacology, and emerging therapeutic insights surrounding this key metabolic product. We will dissect its formation, its role—or lack thereof—in gastric acid suppression, and explore its potential in other therapeutic arenas, providing a robust resource for researchers in pharmacology and drug development.

The Metabolic Genesis of 5-Hydroxy Lansoprazole: A Cytochrome P450 Affair

Lansoprazole, a prodrug designed to quell the fires of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism following administration.[1][2] The primary pathway for its biotransformation into 5-hydroxy lansoprazole is orchestrated by the polymorphic cytochrome P450 enzyme, CYP2C19.[3][4] A secondary route, involving CYP3A4, also contributes to a lesser extent.[2][3]

The stereochemistry of lansoprazole, which is administered as a racemic mixture of (R)- and (S)-enantiomers, adds another layer of complexity to its metabolism.[3] CYP2C19 exhibits a preferential affinity for the (S)-enantiomer in the 5-hydroxylation reaction, while the (R)-enantiomer is more readily converted to lansoprazole sulfone by CYP3A4.[5][6] This stereoselective metabolism has significant implications for the pharmacokinetic profile of lansoprazole, with genetic variations in CYP2C19 leading to inter-individual differences in drug clearance and exposure.[5][7]

Figure 1: Metabolic pathways of lansoprazole, highlighting the roles of CYP2C19 and CYP3A4.

The Core Biological Activity: A Tale of Inactivity at the Proton Pump

The primary mechanism of action for lansoprazole is the irreversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid secretion by parietal cells.[8][9][10] It is crucial to understand that lansoprazole itself is a prodrug; it requires conversion to its active sulfenamide form within the acidic environment of the parietal cell canaliculi to exert its inhibitory effect.[9]

A pivotal question for drug development professionals is whether the major metabolite, 5-hydroxy lansoprazole, contributes to this therapeutic effect. The available evidence strongly indicates that 5-hydroxy lansoprazole is an inactive metabolite in the context of proton pump inhibition.[11] The hydroxylation at the 5-position of the benzimidazole ring effectively prevents the necessary acid-catalyzed conversion to the active sulfenamide. This metabolic step is, therefore, a detoxification and inactivation pathway, preparing the molecule for excretion.

| Compound | Activity at H+/K+-ATPase | Requirement for Acid Activation |

| Lansoprazole | Prodrug, becomes active upon conversion | Yes |

| Lansoprazole Sulfenamide | Active Inhibitor | No (is the activated form) |

| 5-Hydroxy Lansoprazole | Inactive | N/A |

Table 1: Activity profile of lansoprazole and its 5-hydroxy metabolite at the gastric proton pump.

Emerging Biological Frontiers: A New Role in Oncology?

While 5-hydroxy lansoprazole may be a bystander in the battle against gastric acid, recent research has unveiled a potential new role for lansoprazole and its metabolites in oncology. This activity is independent of the proton pump and centers on the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell proliferation and survival.[12][13][14][15]

Intriguingly, the downstream metabolite, 5-hydroxy lansoprazole sulfide (5HLS), has been identified as a more potent inhibitor of FASN than the parent drug, lansoprazole.[12][13][14] While the direct inhibitory activity of 5-hydroxy lansoprazole on FASN is likely less pronounced than that of 5HLS, its position as a metabolic precursor suggests it may contribute to the overall anti-FASN activity observed with lansoprazole administration.[12][13] This discovery opens up new avenues for the repurposing of lansoprazole and the investigation of its metabolites as potential anticancer agents.

Figure 2: Proposed mechanism of anticancer activity of lansoprazole metabolites via FASN inhibition.

Experimental Protocols: Assessing the Biological Activity

To rigorously evaluate the biological activity of 5-hydroxy lansoprazole, a series of well-defined experimental protocols are necessary.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental to determining the direct effect of a compound on the gastric proton pump.

Objective: To measure the inhibitory potential of 5-hydroxy lansoprazole on H+/K+-ATPase activity.

Methodology:

-

Preparation of H+/K+-ATPase Vesicles: Isolate gastric vesicles rich in H+/K+-ATPase from rabbit or porcine gastric mucosa.

-

Acid Activation (for Prodrugs): Pre-incubate the test compounds (lansoprazole as a positive control, 5-hydroxy lansoprazole) in an acidic buffer (pH < 4.0) to facilitate the conversion of the prodrug to its active form. A parallel set of experiments without acid pre-incubation should be run.

-

Incubation with Vesicles: Add the activated and non-activated compounds to the vesicle suspension.

-

ATPase Activity Measurement: Initiate the enzymatic reaction by adding ATP. Measure the rate of ATP hydrolysis, typically by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay).

-

Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Fatty Acid Synthase (FASN) Inhibition Assay

This assay assesses the potential anticancer activity of the metabolite.

Objective: To determine the inhibitory effect of 5-hydroxy lansoprazole on FASN activity.

Methodology:

-

Enzyme Source: Use purified human FASN or a cell lysate from a cancer cell line known to overexpress FASN (e.g., MDA-MB-231 breast cancer cells).

-

Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, malonyl-CoA, and NADPH.

-

Incubation: Add the test compounds (5-hydroxy lansoprazole, 5-hydroxy lansoprazole sulfide as a positive control) to the reaction mixture.

-

Activity Measurement: Monitor the oxidation of NADPH at 340 nm, which is directly proportional to FASN activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

For drug development professionals, a thorough understanding of this metabolic pathway is essential for predicting drug-drug interactions, understanding inter-individual variability in response, and exploring the potential for drug repurposing. Future research should focus on definitively quantifying the FASN inhibitory activity of 5-hydroxy lansoprazole and elucidating the complete metabolic cascade that leads to the potent anticancer effects of its downstream metabolites.

References

-

PharmGKB. Lansoprazole Pathway, Pharmacokinetics. [Link]

-

Delchier, J. C., & Spencer, C. M. (1995). Lansoprazole. A review of its pharmacodynamic and pharmacokinetic properties and its clinical efficacy in the management of acid-related disorders. Drugs, 49(5), 719-744. [Link]

-

PathWhiz. Lansoprazole Metabolism Pathway (old). [Link]

-

Pearce, R. E., Rodrigues, A. D., Goldstein, J. A., & Parkinson, A. (1996). Identification of the human P450 enzymes involved in lansoprazole metabolism. The Journal of pharmacology and experimental therapeutics, 277(2), 805–816. [Link]

-

Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., & Tateishi, T. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British journal of clinical pharmacology, 59(4), 437–444. [Link]

-

Patsnap Synapse. What is the mechanism of Lansoprazole? [Link]

-

Liu, J. Y., Barlow, L., Li, X., Nakshatri, H., Josephraj, S., Wang, C. J., Zhang, J. T., Beebe, J., Danielson, J., Huang, C., Cui, Q., Zhang, R. H., Dong, Z., & Zhang, T. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of medicinal chemistry, 65(20), 13681–13691. [Link]

-

Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., & Tateishi, T. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. European journal of clinical pharmacology, 61(8), 585–591. [Link]

-

Kim, H. K., Park, J. Y., Lee, H. I., & Lee, H. S. (2010). Pharmacokinetics and pharmacodynamics of the proton pump inhibitors. Journal of neurogastroenterology and motility, 16(1), 27–35. [Link]

-

Liu, J. Y., Barlow, L., Li, X., Nakshatri, H., Josephraj, S., Wang, C. J., Zhang, J. T., Beebe, J., Danielson, J., Huang, C., Cui, Q., Zhang, R. H., Dong, Z., & Zhang, T. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681–13691. [Link]

-

Synapse. 5-Hydroxy Lansoprazole Sulfide. [Link]

-

Pichard, L., Curi-Pedrosa, R., Bonfils, C., Domergue, J., Joyeux, H., & Maurel, P. (1995). Oxidative metabolism of lansoprazole by human liver cytochromes P450. Molecular pharmacology, 47(2), 410–418. [Link]

-

PharmaCompass. Lansoprazole. [Link]

-

Tateishi, T., Krivoruk, Y., Ujiie, S., & Tsuru, H. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. Xenobiotica; the fate of foreign compounds in biological systems, 31(10), 693–704. [Link]

-

Kim, K. A., Park, J. Y., Lee, J. S., & Kim, J. R. (2003). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Drug metabolism and disposition: the biological fate of chemicals, 31(11), 1357–1362. [Link]

-

Semantic Scholar. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. [Link]

-

Chinese Pharmaceutical Journal. (2012). Determination of 5-Hydroxylansoprazole/Lansoprazole Sulfone by HPLC-MS/MS in Incubation System in Vitro. [Link]

-

PubChem. Lansoprazole. [Link]

-

Drugs.com. Lansoprazole Monograph for Professionals. [Link]

-

Yamagishi, N., Yamamoto, Y., Nishi, T., Ito, T., Kanai, Y., & Naito, A. (2023). Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway. PloS one, 18(6), e0287848. [Link]

-

Ritter, M., & Wöll, E. (2000). The Gastric H,K-ATPase Blocker Lansoprazole Is an Inhibitor of Chloride Channels. British journal of pharmacology, 131(6), 1125–1134. [Link]

-

Frontiers in Pharmacology. (2019). Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo. [Link]

-

Becker, J. C., Domschke, W., & Pohle, T. (2009). Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction. World journal of gastroenterology, 15(35), 4427–4433. [Link]

-

Figura, N., Crabtree, J. E., & Dattilo, M. (1997). In-vitro activity of lansoprazole against Helicobacter pylori. The Journal of antimicrobial chemotherapy, 39(5), 585–590. [Link]

-

Sachs, G., Shin, J. M., Briving, C., Wallmark, B., & Hersey, S. (1995). The pharmacology of the gastric acid pump: the H+, K+ ATPase. Annual review of pharmacology and toxicology, 35, 277–305. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). Formulation and In Vitro Evaluation of Lansoprazole Micropellets. [Link]

-

Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current gastroenterology reports, 10(6), 528–534. [Link]

-

Freston, J. W. (1992). The effects of lansoprazole, a new H+,K(+)-ATPase inhibitor, on gastric pH and serum gastrin. Alimentary pharmacology & therapeutics, 6(3), 359–372. [Link]

-

eScholarship.org. Gastric H,K-ATPase as a drug target. [Link]

-

AAPS PharmSciTech. (2017). Formulation Development, Process Optimization, and In Vitro Characterization of Spray-Dried Lansoprazole Enteric Microparticles. [Link]

-

RSC Publishing. (2015). Conformational stability, spectroscopic signatures and biological interactions of proton pump inhibitor drug lansoprazole based on structural motifs. [Link]

-

Luciani, F., Spada, M., De Milito, A., Molinari, A., Rivoltini, L., Montinaro, A., Marra, M., Podo, F., & Fais, S. (2004). Influence of the proton pump inhibitor lansoprazole on distribution and activity of doxorubicin in solid tumors. Journal of the National Cancer Institute, 96(22), 1702–1713. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 5. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. PathWhiz [pathbank.org]

- 10. In-vitro activity of lansoprazole against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lansoprazole is an uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy Lansoprazole: A Key Metabolite in Proton Pump Inhibitor Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] Like most pharmaceuticals, lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2][3] This metabolic process yields several derivatives, with 5-hydroxy lansoprazole emerging as a principal and pharmacologically significant metabolite.[1][4][5] Understanding the discovery, formation, and clinical relevance of 5-hydroxy lansoprazole is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and advancing personalized medicine. This guide provides a comprehensive technical overview of 5-hydroxy lansoprazole for professionals in pharmaceutical research and development.

Discovery and Metabolic Formation

The journey to understanding 5-hydroxy lansoprazole begins with the elucidation of its parent compound's metabolic pathway. Lansoprazole is primarily cleared from the body through hepatic biotransformation, a process catalyzed by two key CYP isoenzymes: CYP2C19 and CYP3A4.[1][3][6][7][8][9]

The formation of 5-hydroxy lansoprazole is predominantly catalyzed by CYP2C19 through aromatic hydroxylation.[4][6][7] Simultaneously, CYP3A4 mediates the oxidation of lansoprazole to form lansoprazole sulfone.[4][6][7] These two pathways represent the major metabolic routes for lansoprazole clearance.[4][10] It is noteworthy that lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is stereoselective.[7][11] The CYP2C19-mediated 5-hydroxylation pathway shows a greater contribution to the metabolism of the (S)-enantiomer of lansoprazole compared to the (R)-enantiomer.[10][11][12]

Caption: Metabolic pathways of Lansoprazole enantiomers.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazol-5-ol | [13] |

| Molecular Formula | C16H14F3N3O3S | [13] |

| Molecular Weight | 385.36 g/mol | [13] |

| CAS Number | 131926-98-2 | [13][14] |

| Appearance | Off-White Solid | [13] |

| Solubility | Soluble in Methanol, DMSO | [13] |

Pharmacological and Clinical Significance

The formation of 5-hydroxy lansoprazole is not merely a detoxification step; it has profound implications for the drug's overall efficacy, safety, and inter-individual variability in patient response.

Pharmacogenomic Variability

The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to distinct phenotypes in the population: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers.[3][4] This genetic variation is a primary determinant of lansoprazole's pharmacokinetic variability.[3][4]

-

Poor Metabolizers (PMs): Individuals lacking functional CYP2C19 alleles exhibit significantly reduced formation of 5-hydroxy lansoprazole. This leads to decreased clearance and consequently, much higher plasma concentrations and area under the curve (AUC) of the parent drug, lansoprazole.[4][11]

-

Extensive Metabolizers (EMs): These individuals have normal CYP2C19 activity and metabolize lansoprazole efficiently, resulting in lower plasma concentrations of the parent drug and higher levels of the 5-hydroxy metabolite.[4][11]

This genotype-dependent metabolism directly impacts clinical outcomes. PMs often show a more pronounced and sustained acid suppression, which can be beneficial for conditions like reflux esophagitis but may also increase the risk of concentration-dependent adverse effects.[2]

Biomarker for CYP2C19 Activity

The ratio of the parent drug concentration to its metabolite concentration in plasma is a well-established method for in vivo phenotyping of drug-metabolizing enzymes. The lansoprazole/5-hydroxy lansoprazole metabolic ratio has been successfully evaluated and used as a reliable probe to determine an individual's CYP2C19 activity or phenotype.[15] This is a crucial tool in clinical pharmacology studies and for personalizing therapy with other drugs that are also substrates of CYP2C19.[15][16]

Drug-Drug Interactions

As lansoprazole is a substrate for CYP2C19 and CYP3A4, there is a potential for drug-drug interactions (DDIs) with co-administered drugs that inhibit or induce these enzymes.[17][18][19] For instance, potent CYP2C19 inhibitors like fluvoxamine can significantly increase plasma concentrations of lansoprazole, particularly the (S)-enantiomer, by blocking its conversion to 5-hydroxy lansoprazole.[10] Understanding the metabolic profile, including the formation of 5-hydroxy lansoprazole, is essential for predicting and managing such interactions.

Novel Therapeutic Activity

Recent research has uncovered novel therapeutic potential for lansoprazole metabolites beyond their role in acid suppression. A study has shown that 5-hydroxy lansoprazole sulfide (5HLS), a subsequent metabolite, is more potent than lansoprazole itself in inhibiting fatty acid synthase (FASN), an enzyme overexpressed in certain cancers like triple-negative breast cancer.[20][21][22][23] This finding suggests that the metabolites of PPIs may contribute to their observed anticancer effects and opens new avenues for drug repurposing and development.[20][21]

Analytical Methodologies for Quantification

Accurate quantification of 5-hydroxy lansoprazole in biological matrices, typically plasma, is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and CYP2C19 phenotyping. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput.[24][25][26]

Representative Experimental Protocol: LC-MS/MS Quantification

This protocol synthesizes common steps described in the literature for the simultaneous determination of lansoprazole and 5-hydroxy lansoprazole in human plasma.[24][25][27][28]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Rationale: To remove proteins and other interfering substances from the plasma matrix, concentrating the analytes of interest. SPE is often preferred over liquid-liquid extraction for its cleaner extracts and potential for automation.[28]

-

Steps:

-

To 500 µL of human plasma in a polypropylene tube, add an internal standard (e.g., pantoprazole or a stable isotope-labeled lansoprazole).[28]

-

Vortex the sample briefly.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase for injection into the LC-MS/MS system.[28]

-

2. Chromatographic Separation (HPLC)

-

Rationale: To separate 5-hydroxy lansoprazole from its parent drug and other metabolites before detection, ensuring accurate quantification without isobaric interference. A C18 reversed-phase column is commonly used.[16][27]

-

Parameters:

-

Column: C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm).[28]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium acetate or 10 mM formic acid).[27][28]

-

Flow Rate: 0.5 - 1.0 mL/min.[28]

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-10 µL.

-

3. Detection (Tandem Mass Spectrometry - MS/MS)

-

Rationale: Provides highly sensitive and selective detection by monitoring specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.[27]

-

Parameters:

-

Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.[27][28]

-

MRM Transitions: Specific mass transitions for lansoprazole, 5-hydroxy lansoprazole, and the internal standard must be optimized.

-

Instrument Settings: Parameters such as ion spray voltage, source temperature, and collision energy should be optimized for maximum signal intensity.[28]

-

Caption: General workflow for LC-MS/MS analysis of 5-hydroxy lansoprazole.

Conclusion

5-hydroxy lansoprazole is far more than a simple byproduct of drug metabolism. Its discovery and characterization have been instrumental in understanding the complex interplay between pharmacogenomics, drug efficacy, and safety in the context of proton pump inhibitors. As the primary metabolite formed via the polymorphic CYP2C19 enzyme, it serves as a critical biomarker for phenotyping studies and is central to the pronounced inter-individual variability observed with lansoprazole therapy. The development of robust analytical methods for its quantification remains a cornerstone of clinical and preclinical research. Furthermore, emerging evidence of the unique biological activities of its downstream metabolites heralds exciting new possibilities for therapeutic innovation, reinforcing the importance of comprehensive metabolite profiling in modern drug development.

References

-

Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 58(5), 589–594. [Link]

-

Delhotal-Landes, B., et al. (1991). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 20(5), 398–405. [Link]

-

Katsuki, H., et al. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. European Journal of Clinical Pharmacology, 57(8), 563–569. [Link]

-

Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. European Journal of Gastroenterology & Hepatology, 8 Suppl 1, S21–S25. [Link]

-

Thorn, C. F., et al. (2021). Lansoprazole Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. European journal of gastroenterology & hepatology. [Link]

-

Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. Semantic Scholar. [Link]

-

PrescriberPoint. (n.d.). Drug Interactions for Lansoprazole. PrescriberPoint. [Link]

-

Blume, H., et al. (2013). Pharmacokinetic Drug Interaction Profiles of Proton Pump Inhibitors: An Update. Drug Safety, 36(7), 547–561. [Link]

-

Lima, J. J., & Self, T. H. (2019). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 915–929. [Link]

-

Xu, H. R., et al. (2010). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Pharmaceutical Biology, 48(8), 947–952. [Link]

-

Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. ProQuest. [Link]

-

Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. springermedizin.de. [Link]

-

Yasui-Furukori, N., et al. (2004). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 57(4), 460–467. [Link]

-

Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681–13691. [Link]

-

Kostolanská, K., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955–2963. [Link]

-

Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. ACS Publications. [Link]

-

Gumus, E., et al. (2012). Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood. European Journal of Clinical Pharmacology, 68(3), 275–283. [Link]

-

Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Semantic Scholar. [Link]

-

Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Synapse. [Link]

-

Miura, M., et al. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. ResearchGate. [Link]

-

Song, M., et al. (2008). Determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC. Chinese Journal of Pharmaceutical Analysis. [Link]

-

Uno, T., et al. (2005). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Chromatography B, 816(1-2), 309–314. [Link]

-

Xu, H. R., et al. (2010). The Effect of CYP2C19 Activity on Pharmacokinetics of Lansoprazole and Its Active Metabolites in Healthy Subjects. PubMed. [Link]

-

Furuta, T., et al. (2016). Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors. Basicmedical Key. [Link]

-

Oliveira, C. H., et al. (2003). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

-

Allmpus. (n.d.). Lansoprazole 5-Hydroxy Impurity. Allmpus. [Link]

-

Gpatindia. (2020). LANSOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Molsyns. (n.d.). 5-Hydroxy Lansoprazole. molsyns.com. [Link]

-

Aoki, I., et al. (1992). Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. Semantic Scholar. [Link]

-

Patel, B. N., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Bentham Open. [Link]

-

Liu, D., et al. (2012). Determination of 5-Hydroxylansoprazole/Lansoprazole Sulfone by HPLC-MS/MS in Incubation System in Vitro. Chinese Pharmaceutical Journal. [Link]

Sources

- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 3. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. [sonar.ch]

- 9. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs | Semantic Scholar [semanticscholar.org]

- 10. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - ProQuest [proquest.com]

- 13. allmpus.com [allmpus.com]

- 14. 5-Hydroxy Lansoprazole | molsyns.com [molsyns.com]

- 15. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. prescriberpoint.com [prescriberpoint.com]

- 19. Pharmacokinetic Drug Interaction Profiles of Proton Pump Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]

- 23. 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 24. Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 p… [ouci.dntb.gov.ua]

- 25. The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 27. researchgate.net [researchgate.net]

- 28. benthamopen.com [benthamopen.com]

spectroscopic analysis of 5-hydroxy lansoprazole potassium salt

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydroxy Lansoprazole Potassium Salt

Introduction

5-Hydroxy lansoprazole is a principal metabolite of lansoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1][2] The potassium salt of this metabolite is of significant interest to researchers, scientists, and drug development professionals, primarily as a reference standard for impurity profiling and metabolic studies.[3][4] Ensuring the structural integrity and purity of this compound is paramount for accurate pharmacokinetic assessments and for meeting stringent regulatory requirements set by bodies like the International Council for Harmonisation (ICH).[5]

This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous characterization of this compound. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for robust and reliable analysis.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound (C₁₆H₁₃F₃KN₃O₃S) dictates its interaction with electromagnetic radiation, providing a unique spectroscopic fingerprint.[6][7] Key structural features include:

-

A substituted benzimidazole core , which is a heterocyclic aromatic system.[1]

-

A pyridine ring , also aromatic and containing a nitrogen atom.

-

A sulfinyl bridge , which introduces a chiral center.

-

A trifluoroethoxy group , providing distinct signals in ¹⁹F NMR (if performed) and influencing the electronic environment of adjacent protons.

-

A hydroxyl group on the benzimidazole ring, which becomes a phenolate in the potassium salt form. This significantly impacts its IR and NMR spectra.

A thorough analysis requires an integrated approach, where each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[8] For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for unambiguous assignment of all protons and carbons.

Expertise & Rationale